3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate
Overview
Description
3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its pyridinium core, which is substituted with a dibutylamino group and a propanesulfonate group, making it a versatile molecule in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkyl halide.
Introduction of the Dibutylamino Group: The dibutylamino group is introduced via a nucleophilic substitution reaction using dibutylamine and a suitable leaving group.
Attachment of the Propanesulfonate Group: The propanesulfonate group is attached through a sulfonation reaction, typically using a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridinium derivatives.
Scientific Research Applications
3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed as a fluorescent probe for imaging and tracking biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting membrane potential and ion transport.
Comparison with Similar Compounds
Similar Compounds
Bis[4-(dimethylamino)phenyl]squaraine: Known for its strong electrogenerated chemiluminescence and applications in imaging.
Tetra(4-(diethylamino)phenyl)ethene: Exhibits aggregation-induced emission and is used in fluorescence applications.
Uniqueness
3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate is unique due to its combination of a pyridinium core with dibutylamino and propanesulfonate groups, providing distinct chemical and physical properties that make it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3S.H2O/c1-3-5-17-26(18-6-4-2)24-12-10-22(11-13-24)8-9-23-14-19-25(20-15-23)16-7-21-30(27,28)29;/h8-15,19-20H,3-7,16-18,21H2,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHOCUKBXAJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601967 | |
Record name | 3-(4-{(E)-2-[4-(Dibutylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-04-3 | |
Record name | 3-(4-{(E)-2-[4-(Dibutylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[4-(Dibutylamino)styryl]-1-(3-sulfopropyl)pyridinium hydroxide, inner salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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